molecular formula C14H12N2O5 B3053305 2-(2-Methoxyanilino)-5-nitrobenzoic acid CAS No. 5291-56-5

2-(2-Methoxyanilino)-5-nitrobenzoic acid

Cat. No.: B3053305
CAS No.: 5291-56-5
M. Wt: 288.25 g/mol
InChI Key: WZJZEMMMZTVEAK-UHFFFAOYSA-N
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Description

2-(2-Methoxyanilino)-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a 2-methoxyanilino group at position 2 and a nitro group at position 5 of the aromatic ring. For instance, compounds such as 2-methylamino-5-nitrobenzoic acid () and 2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid () highlight the versatility of 5-nitrobenzoic acid scaffolds in medicinal and materials chemistry. The methoxyanilino substituent likely enhances electron-donating properties and steric bulk compared to simpler amines, influencing reactivity and biological activity.

Properties

CAS No.

5291-56-5

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-(2-methoxyanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-12(13)15-11-7-6-9(16(19)20)8-10(11)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI Key

WZJZEMMMZTVEAK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 5-nitrobenzoic acid derivatives, emphasizing substituent differences and their implications:

Compound Name Substituent at Position 2 Key Properties/Applications Reference
2-(2-Methoxyanilino)-5-nitrobenzoic acid 2-Methoxyanilino Hypothesized use in metal complexation, drug design Inferred from [12, 18]
2-Morpholino-5-nitrobenzoic acid (11) Morpholino (heterocyclic amine) Enhanced polarity, potential antimicrobial activity
2-Amino-5-nitrobenzoic acid Amino (-NH2) High melting point (~270–278°C), precursor for chemosensors
2-Methylamino-5-nitrobenzoic acid Methylamino (-NHCH3) Crystal structure resolved; used in benzodiazepine synthesis
2-(4-Ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid Piperidine with ethoxycarbonyl Lipophilic substituent for pharmacokinetic optimization
2-[(Carboxymethyl)thio]-5-nitrobenzoic acid Thioether with carboxylic acid High density (1.66 g/cm³), potential enzyme inhibition

Physicochemical Properties

  • Melting Points: Amino-substituted analogs (e.g., 2-amino-5-nitrobenzoic acid) exhibit high melting points (~270–280°C) due to strong intermolecular hydrogen bonding . In contrast, bulkier substituents like morpholino or ethoxycarbonylpiperidine likely reduce crystallinity, though specific data are absent.
  • Solubility: Polar groups (e.g., morpholino in compound 11) enhance water solubility, whereas lipophilic groups (e.g., ethoxycarbonylpiperidine in compound 16) improve lipid membrane permeability .
  • Reactivity: The nitro group at position 5 is a common electrophilic site for reduction or substitution reactions. For example, 2-amino-5-nitrobenzoic acid is a precursor for quinazolinone-based chemosensors .

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